4-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine
Description
The compound 4-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine is a structurally complex molecule featuring:
- A piperidine core substituted at the 1-position with a (4-methoxyphenyl)sulfonyl group.
- A 1,2,4-triazole ring at the 4-position of the piperidine, with a benzylsulfanyl group at the 5-position and an ethyl group at the 4-position of the triazole.
Its synthesis typically involves multi-step reactions, including sulfonylation of piperidine, triazole ring formation, and thioether linkage introduction .
Properties
IUPAC Name |
4-(5-benzylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)-1-(4-methoxyphenyl)sulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3S2/c1-3-27-22(24-25-23(27)31-17-18-7-5-4-6-8-18)19-13-15-26(16-14-19)32(28,29)21-11-9-20(30-2)10-12-21/h4-12,19H,3,13-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZSJIILXCRLHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=CC=C2)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves multi-step reactions. Starting with the construction of the triazole ring, often through a cyclization reaction involving hydrazine derivatives and appropriate carboxylic acid derivatives. The benzylsulfanyl group is introduced via a nucleophilic substitution reaction. The ethyl group is added using standard alkylation techniques. The piperidine ring is constructed and subsequently substituted with a sulfonyl group through a sulfonylation reaction using sulfonyl chlorides. The final step involves attaching the 4-methoxyphenyl group.
Industrial Production Methods: Industrial production typically employs large-scale batch reactors under controlled conditions to ensure high yield and purity. Reaction conditions such as temperature, pressure, and pH are meticulously optimized. Catalysts and solvents are selected based on their ability to enhance reaction rates and product separation.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes a variety of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reactions are typically conducted under anhydrous conditions to prevent hydrolysis.
Major Products: Oxidation might yield sulfoxides or sulfones, while reduction could break down the triazole ring or reduce nitro groups if present. Substitution reactions primarily yield modified derivatives with altered biological activities.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of polymers with specific properties.
Biology: Investigated for its potential antimicrobial and antifungal properties due to the presence of the triazole ring, which is known for disrupting the function of microbial cell walls.
Medicine: Explored for its potential as an anti-cancer agent. The compound’s ability to inhibit certain enzymes involved in cell proliferation makes it a candidate for anti-tumor drugs.
Industry: Utilized in the development of novel materials with specific electronic properties, such as in the production of semiconductors.
Mechanism of Action
The compound exerts its effects by interacting with various molecular targets. The triazole ring can inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, leading to cell death. The sulfonyl group can interact with enzymes, inhibiting their function and leading to disrupted cellular processes. The benzylsulfanyl group can enhance the compound's lipophilicity, improving its ability to penetrate cell membranes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
<sup>†</sup> Estimated based on analogs in .
Key Structural and Functional Differences :
Triazole Substituents :
- The target compound has a 4-ethyl group on the triazole, whereas analogs like 9g and 9d feature 4-phenyl groups. Ethyl groups may enhance metabolic stability compared to bulkier aryl substituents .
- The benzylsulfanyl group at the 5-position is conserved in the target compound and 9g , but replaced with thiophene or chlorophenyl groups in other analogs (e.g., 6l , 6r in ).
Piperidine Modifications :
- The 1-(4-methoxyphenyl)sulfonyl group in the target compound contrasts with 4-chlorophenylsulfonyl (e.g., ) or unsubstituted sulfonamides (e.g., 9d ). Methoxy groups improve solubility but may reduce membrane permeability .
The 4-chlorophenylsulfonyl analog () is prioritized for anticancer studies, while MortaparibMild () shows antimigration effects. The target compound’s activity remains unexplored but is hypothesized to align with these profiles.
Physicochemical Properties :
- Melting points vary widely (123–175.6°C), influenced by substituent polarity. The target compound’s ethyl group may lower its melting point compared to phenyl-substituted analogs .
Research Findings and Trends
- Spectral Analysis :
The target compound’s 13C-NMR would likely show signals for the 4-methoxyphenylsulfonyl group (~55 ppm for methoxy carbon) and piperidine carbons (~45–31 ppm), consistent with analogs in . - Docking Studies :
Similar compounds (e.g., 9g ) show affinity for BSA via hydrophobic interactions with the sulfonyl and triazole moieties . The target compound’s benzylsulfanyl group may enhance binding to hydrophobic enzyme pockets. - Synthetic Challenges :
Introduction of the ethyl group on the triazole (vs. phenyl) requires optimized alkylation conditions to avoid byproducts .
Biological Activity
The compound 4-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine (CAS: 672950-67-3) is a novel synthetic derivative that combines a piperidine core with triazole and sulfonyl functionalities. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and enzyme inhibition properties.
The molecular formula of the compound is with a molar mass of 472.62 g/mol. The structure features a piperidine ring connected to a triazole moiety and a methoxyphenyl sulfonyl group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 472.62 g/mol |
| CAS Number | 672950-67-3 |
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing the piperidine and triazole frameworks have shown effectiveness against various bacterial strains.
- Antibacterial Screening : In studies involving related compounds, moderate to strong antibacterial activity was observed against pathogens such as Salmonella typhi and Bacillus subtilis. Compounds were categorized based on their Minimum Inhibitory Concentration (MIC) values, suggesting that modifications in the structure can enhance activity against specific strains .
- Mechanism of Action : The antimicrobial effect is hypothesized to stem from the disruption of bacterial cell wall synthesis or interference with metabolic pathways, although specific mechanisms for this compound require further elucidation.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) and urease.
- Acetylcholinesterase Inhibition : Compounds similar to the target molecule have been shown to possess strong inhibitory effects on AChE, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's . The IC50 values reported for related compounds suggest promising leads for further development.
- Urease Inhibition : Urease inhibitors are of interest due to their applications in treating infections caused by Helicobacter pylori. The biological evaluation of related compounds showed potent urease inhibition, indicating that this compound may also exhibit similar properties .
Case Studies
Several studies have synthesized and evaluated compounds with similar structures:
- Study on Triazole Derivatives : A series of triazole derivatives were synthesized and tested for their biological activities. The results indicated that modifications at the benzyl sulfanyl position significantly affected antibacterial potency and enzyme inhibition capabilities .
- Piperidine-Based Compounds : Research focusing on piperidine derivatives highlighted their broad pharmacological potential, including anti-inflammatory and analgesic effects. These findings suggest that the piperidine moiety in the target compound may contribute positively to its biological profile .
Q & A
Q. What are the recommended synthetic routes for 4-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine?
- Methodological Answer : The synthesis involves multi-step reactions. First, the triazole core is prepared via cyclization of thiosemicarbazide derivatives under reflux conditions in ethanol. The benzylsulfanyl group is introduced via nucleophilic substitution using benzyl mercaptan and a base (e.g., KOH) in DMF . The ethyl group at the 4-position of the triazole is incorporated during cyclization using ethylamine. The piperidine sulfonyl moiety is synthesized separately by reacting piperidine with 4-methoxybenzenesulfonyl chloride in the presence of triethylamine (TEA) in dichloromethane . Final coupling employs palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) .
Q. How is the compound characterized to confirm structural integrity?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Assign peaks for the ethyl group (δ ~1.2–1.4 ppm for CH3, δ ~3.8–4.0 ppm for N-CH2), benzylsulfanyl aromatic protons (δ ~7.2–7.4 ppm), and methoxyphenyl (δ ~3.8 ppm for OCH3) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns.
- FT-IR : Identify S=O stretching (1130–1150 cm⁻¹ for sulfonyl) and C-S (650–700 cm⁻¹) .
- X-ray crystallography (if crystals are obtainable): Resolve steric effects of the ethyl group and sulfonyl-piperidine geometry .
Q. What key structural features influence its chemical reactivity?
- Methodological Answer :
- Sulfanyl (-S-) group : Prone to oxidation (e.g., H2O2 in acetic acid forms sulfoxides; mCPBA forms sulfones) .
- Ethyl group : Steric hindrance at the 4-position of the triazole affects regioselectivity in substitution reactions.
- Sulfonyl piperidine : Electron-withdrawing sulfonyl group enhances stability toward hydrolysis but reduces nucleophilicity .
Advanced Research Questions
Q. How can researchers design analogs to study structure-activity relationships (SAR)?
- Methodological Answer :
- Substituent variation : Replace benzylsulfanyl with fluorobenzyl (e.g., 4-fluorobenzyl) to assess electronic effects on bioactivity . Modify the ethyl group to isopropyl for steric studies .
- Piperidine sulfonyl modifications : Introduce substituents (e.g., nitro, chloro) on the methoxyphenyl ring to alter pharmacokinetics .
- Computational guidance : Use DFT calculations (e.g., Gaussian 09) to predict electronic properties (HOMO/LUMO) and docking simulations (AutoDock Vina) to map binding interactions .
Q. How to resolve contradictions in reported biological activity data for triazole-sulfonyl derivatives?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., HEK293 for receptor binding) and controls. Re-evaluate IC50 values under consistent conditions (pH 7.4, 37°C).
- Analyze substituent effects : Compare fluorobenzyl (higher lipophilicity) vs. benzylsulfanyl (oxidation-prone) derivatives .
- Meta-analysis : Pool data from studies using tools like RevMan to identify outliers and confounding variables (e.g., solvent DMSO % in assays) .
Q. What computational methods predict metabolic stability of this compound?
- Methodological Answer :
- In silico metabolism : Use software like Schrödinger’s ADMET Predictor to identify cytochrome P450 (CYP) oxidation sites (e.g., ethyl group, benzylsulfanyl).
- Molecular dynamics (MD) simulations : Assess sulfonyl-piperidine flexibility and solvent accessibility in liver microsome models .
- Validate with in vitro assays : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS .
Q. How to optimize reaction conditions for sulfanyl group oxidation?
- Methodological Answer :
- Sulfoxide formation : Use 30% H2O2 in acetic acid at 0–5°C for 2–4 hours (yield ~75%) .
- Sulfone formation : Optimize with mCPBA (1.2 eq) in dichloromethane at 50°C for 6–8 hours (yield ~90%) .
- Monitor via TLC : Use iodine vapor or UV (254 nm) to track reaction progress.
Q. What strategies improve solubility for in vivo studies?
- Methodological Answer :
- Prodrug synthesis : Introduce phosphate groups at the piperidine nitrogen or methoxyphenyl oxygen .
- Nanoparticle encapsulation : Use PLGA (poly(lactic-co-glycolic acid)) nanoparticles (size ~150 nm) prepared by emulsion-solvent evaporation .
- Co-solvent systems : Test aqueous solutions with 10% DMSO + 5% PEG-400 for parenteral administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
